

# JTV-519: A Multi-Channel Blocker in Cardiomyocytes - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**JTV-519**, also known as K201, is a 1,4-benzothiazepine derivative with significant multichannel blocking properties in cardiomyocytes.[1] This technical guide provides an in-depth overview of the core mechanisms of **JTV-519**, focusing on its interactions with various ion channels critical to cardiac electrophysiology and calcium homeostasis. The document summarizes quantitative data on its blocking potency, details key experimental protocols for its study, and visualizes its molecular interactions and experimental workflows.

### Introduction

**JTV-519** is a promising therapeutic agent for cardiac arrhythmias and heart failure.[1] Its cardioprotective effects are attributed to its ability to modulate multiple ion channels, thereby stabilizing cardiomyocyte function. While its primary target is the ryanodine receptor 2 (RyR2), **JTV-519** also exerts significant effects on L-type calcium channels (Ca-v1.2), sodium channels (Na-v1.5), and various potassium channels.[2][3] This multi-channel activity contributes to its complex pharmacological profile.

## Quantitative Data: Multi-Channel Blocking Profile of JTV-519







The following table summarizes the inhibitory concentrations (IC50) and observed effects of **JTV-519** on various ion channels and transporters in cardiomyocytes.



| Target<br>Channel/Trans<br>porter         | Species       | IC50 /<br>Concentration                                     | Observed<br>Effect                                        | Reference(s) |
|-------------------------------------------|---------------|-------------------------------------------------------------|-----------------------------------------------------------|--------------|
| Ryanodine<br>Receptor 2<br>(RyR2)         | Canine        | 1 μΜ                                                        | Increased calstabin-2 binding to PKA- phosphorylated RyR2 | [4]          |
| Rat                                       | 1 μΜ          | Reduced<br>frequency of<br>diastolic Ca2+<br>release events | [5]                                                       |              |
| Murine                                    | 1 μΜ          | Reduced SR<br>Ca2+ leak (Ca2+<br>sparks)                    | [2][6]                                                    |              |
| L-type Ca2+<br>Channel (I-Ca)             | Rat           | 1 μΜ / 3 μΜ                                                 | $22.0 \pm 3.3\%$<br>inhibition / 59.6 ± 1.4% inhibition   | [7]          |
| Murine                                    | 3 μmol·L-1    | Inhibition of L-<br>type Ca2+<br>currents                   | [6]                                                       |              |
| Sodium Channel<br>(I-Na)                  | Guinea Pig    | Not specified                                               | Frequency- and voltage-<br>dependent blocking effects     | [8]          |
| Rapid Delayed Rectifier K+ Current (I-Kr) | Guinea Pig    | 1.2 μΜ                                                      | Suppression of I-<br>Kr                                   | [9]          |
| Inward Rectifier<br>K+ Current (I-K1)     | Guinea Pig    | Not specified                                               | Inhibition of I-K1                                        | [8]          |
| Muscarinic K+ Current (I-KAch)            | Not specified | Not specified                                               | Inhibition of I-<br>KAch                                  | [3]          |



| SERCA          | Cardiac Muscle             | 9 μM (at 0.25 μM<br>Ca2+)                      | Inhibition of SERCA- dependent ATPase activity | [10] |
|----------------|----------------------------|------------------------------------------------|------------------------------------------------|------|
| Cardiac Muscle | 19 μM (at 2 μM<br>Ca2+)    | Inhibition of SERCA- dependent ATPase activity | [10]                                           |      |
| Cardiac Muscle | 130 μM (at 200<br>μM Ca2+) | Inhibition of SERCA- dependent ATPase activity | [10]                                           | _    |

## Signaling Pathway of JTV-519 Action on RyR2

**JTV-519**'s primary mechanism of action involves the stabilization of the RyR2 channel, particularly under conditions of pathological stress such as in heart failure. This is achieved by enhancing the binding of the stabilizing subunit calstabin-2 (FKBP12.6) to the RyR2 complex, even when the channel is hyperphosphorylated by Protein Kinase A (PKA).[2][4] This action reduces the diastolic calcium leak from the sarcoplasmic reticulum.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. JTV-519 Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 5. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 7. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ventricular voltage-gated ion channels: Detection, characteristics, mechanisms, and drug safety evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 10. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JTV-519: A Multi-Channel Blocker in Cardiomyocytes -A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673209#jtv-519-as-a-multi-channel-blocker-in-cardiomyocytes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com